molecular formula C26H24ClN3O3S B3011263 11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 902909-04-0

11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B3011263
CAS No.: 902909-04-0
M. Wt: 494.01
InChI Key: QSLQMCRVTFJCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Diels-Alder Reactions

Triazolinediones, such as 4-Phenyl-1,2,4-triazoline-3,5-dione, are noted for their extremely high reactivity as dienophiles in Diels-Alder reactions. This property is leveraged in synthesizing alternating copolymers, showcasing their utility in constructing complex molecular architectures efficiently (Mallakpour & Butler, 1985).

Identification of Fatty Acids

The use of 4-Methyl-1,2,4-triazoline-3,5-dione in forming adducts with conjugated fatty acids illustrates its application in analytical chemistry, particularly in identifying the positions of double bonds in fatty acid methyl esters via gas chromatography-mass spectrometry (Dobson, 1998).

Potential Anticancer Agents

Thiazole and Thiadiazole Derivatives

Heterocyclic compounds incorporating thiazole or thiadiazole rings have been investigated for their pharmacological activities, particularly as potent anticancer agents. Novel pharmacophores containing the thiazole moiety have been synthesized and evaluated, indicating the significant potential of such compounds in medicinal chemistry (Gomha et al., 2017).

Heterocyclic Compound Synthesis

Formation of Heterocycles

The Hantzsch synthesis approach has been utilized to create oxygen-bridged and other heterocycles, demonstrating the versatility of certain precursor compounds in generating diverse heterocyclic structures, which are crucial in drug development and other areas of chemical research (Svetlik et al., 1988).

Properties

IUPAC Name

11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-15-7-4-5-8-18(15)13-29-25-23(19-11-12-28(17(3)31)14-22(19)34-25)24(32)30(26(29)33)21-10-6-9-20(27)16(21)2/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLQMCRVTFJCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)C5=C(C(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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